molecular formula C9H6BrFN2 B1448484 3-(4-bromo-2-fluorophenyl)-1H-pyrazole CAS No. 1548477-52-6

3-(4-bromo-2-fluorophenyl)-1H-pyrazole

Cat. No.: B1448484
CAS No.: 1548477-52-6
M. Wt: 241.06 g/mol
InChI Key: YAYHHBUQIXUYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-fluorophenyl)-1H-pyrazole ( 1548477-52-6) is a high-purity bromo- and fluoro-substituted pyrazole derivative offered for research and development purposes. This compound belongs to the pyrazole class of heterocycles, a scaffold recognized as a potent medicinal backbone with a full spectrum of biological activities . Pyrazole derivatives are extensively investigated in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antifungal activities . The molecular structure of this compound, which features both bromine and fluorine atoms, is designed to facilitate its use as a key synthetic intermediate or a core scaffold in the discovery and development of new therapeutic agents . Researchers value such halogenated pyrazoles for their potential to interact with various biological targets. Recent scientific studies highlight the ongoing exploration of pyrazole and pyrazoline derivatives as novel antifungal agents, with some demonstrating promising activity against strains like Candida albicans and interacting with targets such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT) . The compound is provided For Research Use Only and is strictly intended for laboratory investigation by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYHHBUQIXUYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Procedure (Adapted from Patent CN103724267A)

  • Starting materials: 4-bromo-2-fluoroacetophenone (or analogues such as 4-bromophenyl ketone)
  • Reagents: Hydrazine hydrate
  • Conditions: Reflux in ethanol or suitable solvent for several hours
  • Outcome: Formation of 3-(4-bromo-2-fluorophenyl)-1H-pyrazole or closely related derivatives

In the cited patent, a similar compound, 2-(3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol, was prepared by replacing fluorophenyl ketone with 4-bromophenyl ketone, yielding a yellow powder with 52% yield and melting point 65-68 °C.

This method is versatile and allows substitution on the aromatic ring before cyclization, facilitating the incorporation of both bromine and fluorine substituents.

Sonication-Assisted Cyclization Method

A novel and efficient approach involves sonication to accelerate the cyclization of nitrile intermediates with hydrazine hydrate, improving reaction rates and yields.

General Procedure (From Orient Journal of Chemistry)

  • Step 1: Conversion of halogenated aromatic carboxylic acid to methyl ester using methanol and sulfuric acid under reflux.
  • Step 2: Formation of oxonitrile intermediate by reaction of methyl ester with sodium hydride in toluene under nitrogen atmosphere.
  • Step 3: Cyclization of oxonitrile with hydrazine hydrate in acetic acid under sonication for 1-2 hours to yield the pyrazole derivative.

This method has been successfully applied to halogen-substituted aromatic acids, including fluorine and bromine substituents, providing a rapid and efficient synthesis route for pyrazole derivatives.

1,3-Dipolar Cycloaddition Using Activated Dipolarophiles

Another approach involves the 1,3-dipolar cycloaddition of hydrazines with activated alkynes or alkenes bearing halogenated aryl substituents.

Example from MDPI (2021)

  • Reagents: 2-fluorophenyl hydrazine derivatives and dimethyl acetylenedicarboxylate (DMAD)
  • Conditions: Reflux in toluene or xylene for 8 hours
  • Outcome: Formation of 1-(2-fluorophenyl)pyrazoles with good yields (up to 80%)

Though this example focuses on fluorophenyl substitution, the methodology is adaptable to bromofluorophenyl systems by selecting appropriate starting materials.

Cross-Coupling and Sequential One-Pot Methods

For more complex derivatives, including those with multiple substituents, sequential one-pot methods combining Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have been reported.

  • Relevance: Although primarily demonstrated for trifluoromethyl-substituted pyrazoles, this approach can be adapted for bromo- and fluoro-substituted pyrazoles.
  • Key points: The presence of electron-withdrawing groups (like fluorine) can complicate cross-coupling steps, requiring careful ligand and condition optimization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization of halogenated aryl ketones with hydrazine 4-bromo-2-fluoroacetophenone, hydrazine hydrate Ethanol reflux Reflux, several hours ~50-60% Simple, direct, moderate yield
Sonication-assisted cyclization Halogenated aromatic carboxylic acid → methyl ester → oxonitrile NaH, hydrazine hydrate, acetic acid, sonication Reflux and sonication 1-2 h Variable, generally good Rapid, efficient, suitable for halogenated substrates
1,3-Dipolar cycloaddition with DMAD 2-fluorophenyl hydrazine, DMAD Toluene/xylene reflux 8 h reflux Up to 80% High yield, adaptable to various substitutions
Sequential one-pot cross-coupling and CuAAC Halogenated pyrazole precursors Pd catalyst, Cu(I), ligands 25-80 °C, multi-step Up to 72% (for related systems) Complex, requires optimization for halogen substituents

Research Findings and Considerations

  • Yield and Purity: Yields vary depending on the method and substituents. Direct cyclization methods typically afford moderate yields (~50-60%), while dipolar cycloadditions can reach higher yields (~80%).
  • Reaction Time: Sonication significantly reduces reaction times compared to conventional reflux methods.
  • Substituent Effects: The presence of bromine and fluorine influences reactivity, often requiring tailored reaction conditions to avoid side reactions or decomposition.
  • Characterization: Products are typically confirmed by melting point, NMR (1H, 13C), IR, and HRMS, ensuring structural integrity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding pyrazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazoles.

    Oxidation Reactions: Formation of pyrazole oxides.

    Reduction Reactions: Formation of pyrazoline derivatives.

Scientific Research Applications

Biological Activities

Numerous studies have reported the biological activities of pyrazole derivatives, including 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. The compound exhibits a range of pharmacological properties:

  • Anti-inflammatory Activity : Pyrazoles have been shown to possess anti-inflammatory effects, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases. For instance, derivatives have been synthesized that demonstrate significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. Compounds have been screened against bacterial strains such as E. coli and Bacillus subtilis, showing promising results .
  • Anticancer Potential : Several studies have highlighted the cytotoxic effects of pyrazoles on cancer cell lines. For example, some derivatives have demonstrated significant inhibition of proliferation in human tumor cell lines like HeLa and HCT116 . The compound this compound may also serve as a lead for developing novel anticancer agents due to its structural characteristics.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate aryl halides with hydrazine derivatives. The compound's structure allows for various substitutions that can enhance its biological activity:

Substituent Effect on Activity
BromoIncreases anti-inflammatory potency
FluoroEnhances selectivity against certain targets
MethylModulates cytotoxicity in cancer cells

The ability to modify the pyrazole core enables researchers to tailor compounds for specific therapeutic applications.

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of pyrazole derivatives in different therapeutic areas:

  • Anti-inflammatory Agents : A study synthesized a series of novel pyrazole derivatives that exhibited significant anti-inflammatory activity. Compounds were tested in vivo for their effects on carrageenan-induced edema, demonstrating comparable efficacy to established anti-inflammatory drugs .
  • Anticancer Research : Another study focused on the cytotoxicity of polysubstituted pyrazoles against murine mastocytoma cell lines. Results indicated that certain compounds showed IC50 values as low as 32 µg/mL, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic and steric profiles of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Key Properties/Effects Reference
3-(4-Bromo-2-fluorophenyl)-1H-pyrazole 4-Br, 2-F on phenyl Electron-withdrawing groups enhance stability; bromine increases molecular weight.
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 4-Br, 3-OCH₃ on pyrazole Methoxy group introduces steric bulk and electron-donating effects, altering reactivity.
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-Br, 4-F on dihydro-pyrazole Dihydro structure reduces aromaticity; bromo-fluoro pairing enhances dipole moments.
4-(4-Bromophenoxy)-1H-pyrazole 4-Br phenoxy group Phenoxy linkage increases planarity and potential π-π stacking interactions.
3-(Trifluoromethyl)-1H-pyrazole CF₃ at 3-position Strong electron-withdrawing CF₃ group increases acidity and metabolic resistance.

Key Observations :

  • Halogen Effects : Bromine and fluorine in this compound contribute to high electronegativity and lipophilicity, favoring membrane permeability in biological systems. Chloro analogs (e.g., compounds in ) exhibit weaker electron-withdrawing effects but similar steric profiles.
  • Steric Hindrance : Bulky substituents like methoxy () or di-tert-butyl () reduce rotational freedom, impacting binding site interactions.
  • Hydrogen Bonding : The NH group in 1H-pyrazole enables hydrogen bonding, critical for biological activity .

Key Insights :

  • Antifungal Activity: Pyrazoles with cyano or amide substituents () outperform halogenated derivatives, suggesting polar groups enhance target binding.
  • Anti-malarial Potential: Thienyl and pyrazolinyl moieties () contribute to higher suppression rates compared to simple bromo-fluoro derivatives.

Biological Activity

3-(4-bromo-2-fluorophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a 4-bromo-2-fluorophenyl group, which contributes to its unique chemical properties. The molecular formula is C8H6BrFNC_8H_6BrFN, and its structure can be represented as follows:

Structure C8H6BrFN\text{Structure }\quad \text{C}_8\text{H}_6\text{BrF}\text{N}

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anti-inflammatory : Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, modifications in the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer : The compound has shown promising activity against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, with mechanisms involving tubulin polymerization inhibition .
  • Antimicrobial : Research has indicated that pyrazole derivatives possess antimicrobial properties, with some compounds demonstrating efficacy against bacterial strains like E. coli and fungi such as Aspergillus niger .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been suggested that it could inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
  • Binding Affinity : Molecular docking studies have indicated that this compound binds effectively to the colchicine-binding site of tubulin protein, which is crucial for its anticancer activity .

Study 1: Anticancer Activity Evaluation

A recent study synthesized various pyrazole derivatives and evaluated their anticancer potential against multiple cell lines. Among these, this compound exhibited significant cytotoxicity with an IC50 value of approximately 0.74 mg/mL against Hep-2 cell lines .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of modified pyrazoles. The results showed that compounds similar to this compound could inhibit TNF-α and IL-6 production by up to 85% at specific concentrations, suggesting strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1H-pyrazoleBromine at position 4Simpler structure; less steric hindrance
4-Fluoro-1H-pyrazoleFluorine at position 4Enhanced electronic properties
3-(4-chlorophenyl)-1H-pyrazoleChlorine instead of bromineDifferent halogen may affect biological activity
5-Methyl-1H-pyrazoleMethyl group at position 5Alters solubility and reactivity

The unique combination of bromine and fluorine in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for 3-(4-bromo-2-fluorophenyl)-1H-pyrazole, and what methodological considerations are critical for reproducibility?

A common approach involves condensation reactions followed by halogenation. For example, a similar pyrazole derivative was synthesized via heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to introduce the bromo substituent . Key considerations include:

  • Regioselectivity : Control via temperature and stoichiometry.
  • Purification : Use of liquid chromatography (LC-MS) to confirm intermediate purity.
  • Protection/Deprotection : Boc-group protection (e.g., Boc₂O in DMF) to stabilize reactive intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve tautomerism and hydrogen-bonding networks. For instance, coexisting 3- and 5-substituted pyrazole tautomers were identified via triclinic (P1) crystal systems with distinct dihedral angles (10.7–19.8°) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step during synthesis?

In a reported synthesis, bromination of a pyrazole intermediate yielded only 29% . Optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) improve coupling efficiency.
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
  • Temperature/Time : Extended reaction times (12–24 hours) at 80–100°C may improve conversion .

Q. What methodologies resolve tautomeric ambiguity in crystallographic studies of pyrazole derivatives?

  • Hydrogen Bond Analysis : N–H⋯N interactions in SHELXL-refined structures distinguish tautomers (e.g., R₄⁴(12) ring motifs in triclinic systems) .
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C–N bonds: 1.34–1.38 Å) to validate tautomeric forms .
  • Low-Temperature Crystallography : Reduces thermal motion, enhancing electron density maps .

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like JAK2 or carbonic anhydrase isoforms (e.g., docking scores < −7.0 kcal/mol suggest strong affinity) .
  • ADMET Profiling : SwissADME predicts bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test alerts) .

Data Contradiction Analysis

Q. How should discrepancies in reported crystallographic parameters (e.g., bond angles) be interpreted?

  • Thermal Motion Artifacts : High displacement parameters (Uₑq > 0.05 Ų) may skew bond angles. Refinement with riding models for H-atoms mitigates this .
  • Polymorphism : Different crystallization conditions (e.g., solvent evaporation vs. diffusion) can yield varying unit cell parameters (e.g., orthorhombic vs. triclinic systems) .

Q. Why do similar pyrazole derivatives exhibit divergent biological activities despite structural homology?

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) alter electron density, impacting target binding. For example, 4-fluorophenyl groups enhance antimicrobial activity in analogs .
  • Conformational Flexibility : Pyrazole ring puckering (e.g., dihedral angles >15°) affects interactions with hydrophobic enzyme pockets .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for Key Steps

StepConditionsYieldReference
BrominationHBr, RT, 3 hours29%
Boc ProtectionBoc₂O, DMF, 16 hours88%
Suzuki CouplingPd₂(dba)₃, XPhos, 100°C70%

Q. Table 2. Crystallographic Data for Tautomeric Forms

Parameter3-Substituted Tautomer5-Substituted Tautomer
Space GroupP1P1
Dihedral Angle (°)15.610.7
Hydrogen Bond LengthN–H⋯N: 2.85 ÅN–H⋯N: 2.89 Å
Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-2-fluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-2-fluorophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.